molecular formula C28H34ClN11O4S B166511 Thioformyldistamycin CAS No. 139341-61-0

Thioformyldistamycin

Cat. No.: B166511
CAS No.: 139341-61-0
M. Wt: 656.2 g/mol
InChI Key: SHAYDACHQQJBGI-UHFFFAOYSA-N
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Description

Thioformyldistamycin (CAS: 139341-61-0) is a sulfur-containing derivative of distamycin, a well-known oligopeptide antibiotic that binds to the minor groove of DNA. Its InChIKey (SHAYDACHQQJBGI-UHFFFAOYSA-N) confirms its unique stereochemical identity .

Properties

CAS No.

139341-61-0

Molecular Formula

C28H34ClN11O4S

Molecular Weight

656.2 g/mol

IUPAC Name

N-[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-(methanethioylamino)-1-methylpyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C28H33N11O4S.ClH/c1-36-11-16(32-15-44)7-21(36)26(41)34-18-9-23(38(3)13-18)28(43)35-19-10-22(39(4)14-19)27(42)33-17-8-20(37(2)12-17)25(40)31-6-5-24(29)30;/h7-15H,5-6H2,1-4H3,(H3,29,30)(H,31,40)(H,32,44)(H,33,42)(H,34,41)(H,35,43);1H

InChI Key

SHAYDACHQQJBGI-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC=S.Cl

Isomeric SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)N=CS.Cl

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC=S.Cl

Other CAS No.

139341-61-0

Synonyms

thioformyldistamycin
thioformyldistamycin 3 monohydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Commercial Comparison

Compound Name CAS Number Suppliers InChIKey
This compound 139341-61-0 3 SHAYDACHQQJBGI-UHFFFAOYSA-N
Thioformamide 115-08-2 10 DBTDEFJAFBUGPP-UHFFFAOYSA-N
Thioformic acid N',N'-diisopropyl hydrazide 4772-47-8 1 Not provided
Thioformyl radical 36058-28-3 2 Not provided

Key Observations:

Structural Complexity : this compound is the most structurally complex compound in this group, incorporating a distamycin backbone. This distinguishes it from simpler derivatives like thioformamide (a planar molecule with a single thioformyl group) .

Commercial Availability: Thioformamide has the highest commercial accessibility (10 suppliers), likely due to its utility as a precursor in organic synthesis.

Research Findings and Hypotheses

  • Thioformamide (115-08-2) : Widely studied as a precursor in heterocyclic synthesis. Its sulfur atom enhances reactivity in nucleophilic substitutions, but its lack of a distamycin-like structure limits its biological specificity .
  • The thioformyl group may improve metabolic stability or alter binding kinetics compared to carbonyl-containing distamycin .
  • Thioformyl Radical (36058-28-3) : Primarily investigated in computational chemistry for its radical stability. Its transient nature contrasts with this compound’s stable, macromolecular structure .

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